3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its ability to inhibit the transport of cytosolic calcium ions into cardiac muscle cells and detrusor muscle cells . It has significant implications in the field of medicinal chemistry, particularly in the treatment of heart failure.
Preparation Methods
The synthesis of 3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the purine ring system, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, resulting in the formation of reduced analogs.
Substitution: The fluorosulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate has a wide range of scientific research applications:
Chemistry: It is used as a research chemical to study the properties and reactions of adenosine receptor antagonists.
Biology: This compound is used to investigate the role of adenosine receptors in various biological processes, including muscle contraction and neurotransmission.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate involves its binding to adenosine receptors, thereby blocking the binding of endogenous adenosine. This inhibition prevents the activation of adenosine receptors, leading to a decrease in the transport of cytosolic calcium ions into cardiac muscle cells and detrusor muscle cells . The molecular targets include the A1 and A2A adenosine receptors, and the pathways involved are related to calcium ion signaling and muscle contraction.
Comparison with Similar Compounds
3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate is unique due to its high selectivity and potency as an adenosine receptor antagonist. Similar compounds include:
Caffeine: A well-known adenosine receptor antagonist with a different structure and lower selectivity.
Theophylline: Another adenosine receptor antagonist used in the treatment of respiratory diseases.
8-Cyclopentyl-1,3-dipropylxanthine (CPX): A selective A1 adenosine receptor antagonist with a structure similar to the purine ring system of SQ2079. The uniqueness of this compound lies in its specific fluorosulfonylbenzoate moiety, which contributes to its high potency and selectivity.
Properties
Molecular Formula |
C23H26FN4O6S+ |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
3-(8-cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C23H26FN4O6S/c1-2-12-28-21(29)18-20(26-19(25-18)15-6-3-4-7-15)27(23(28)31)13-5-14-34-22(30)16-8-10-17(11-9-16)35(24,32)33/h8-11,15H,2-7,12-14H2,1H3/q+1 |
InChI Key |
BRRSAJCJBLSOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCCOC(=O)C3=CC=C(C=C3)S(=O)(=O)F)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.